(R)-Dpn
CAS No.: 524047-78-7
Cat. No.: VC0004887
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 524047-78-7 |
---|---|
Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile |
Standard InChI | InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1 |
Standard InChI Key | GHZHWDWADLAOIQ-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O |
SMILES | C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O |
Chemical and Structural Characteristics of (R)-DPN
Molecular Identity and Synthesis
(R)-DPN, chemically designated as (R)-2,3-bis(4-hydroxyphenyl)propanenitrile, is a chiral compound with the canonical SMILES notation OC1=CC=C(C=C1)[C@H](C#N)CC(C=C2)=CC=C2O
. Its molecular formula is C₁₅H₁₃NO₂, yielding a molecular weight of 239.27 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the central carbon, which critically influences its receptor-binding specificity .
Solubility and Stability
(R)-DPN exhibits limited solubility in common solvents:
Stability protocols recommend storage at -20°C in aliquots to prevent degradation from freeze-thaw cycles .
Pharmacological Profile and Receptor Interactions
ERβ Selectivity and Binding Affinity
(R)-DPN demonstrates a 70-fold selectivity for ERβ over ERα, with a dissociation constant (Kᵢ) of 1.82 ± 0.21 nM for ERβ compared to 147 ± 12.3 nM for ERα . This contrasts sharply with the (S)-enantiomer, which shows a Kᵢ of 0.27 ± 0.05 nM for ERβ . The racemic mixture (DPN) exhibits intermediate activity, underscoring the enantiomeric divergence in receptor engagement (Table 1).
Table 1: Binding Affinities (Kᵢ, nM) of DPN Enantiomers for ERα and ERβ
Compound | ERα | ERβ |
---|---|---|
Estradiol | 0.10 ± 0.02 | 0.13 ± 0.02 |
DPN | 48.1 ± 3.5 | 0.61 ± 0.07 |
(S)-DPN | 20.8 ± 2.9 | 0.27 ± 0.05 |
(R)-DPN | 147 ± 12.3 | 1.82 ± 0.21 |
Source: Competitive binding assays using recombinant rat ER subtypes . |
Transcriptional Activity
In vitro luciferase reporter assays reveal that (R)-DPN lacks significant transcriptional activity at ERβ, achieving only 181% of baseline activity at 100 nM compared to 297% for (S)-DPN . At ERα, (R)-DPN induces marginal activation (278% at 100 nM), suggesting residual ERα agonism absent in the (S)-enantiomer .
Comparative Pharmacodynamics of (R)-DPN and (S)-DPN
Behavioral Studies in Rodent Models
Ovariectomized rats treated with (R)-DPN show no reduction in anxiety-like behaviors in open-field or elevated plus maze tests, unlike those administered (S)-DPN or racemic DPN . Similarly, (R)-DPN fails to attenuate depressive-like behaviors in the forced swim test, confirming its inertness in mood-related assays .
Applications in Experimental Research
Tool Compound for ERβ Selectivity Studies
(R)-DPN’s weak ERβ binding and minimal transcriptional activation make it ideal for:
-
Negative controls in ERβ knockdown/knockout models.
Formulation and Dosing Considerations
Stock solutions of (R)-DPN are typically prepared in DMSO at 10 mM, with working concentrations adjusted using the following guide:
Table 2: Stock Solution Preparation for (R)-DPN
Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
---|---|---|
1 | 4.18 | 0.42 |
5 | 20.90 | 2.09 |
10 | 41.79 | 4.18 |
Adapted from solubility data . |
Limitations and Future Directions
While (R)-DPN’s lack of ERβ agonism limits its therapeutic potential, its utility as a research tool remains undisputed. Future studies could explore:
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Hybrid analogs combining (R)-DPN’s scaffold with functional groups to enhance ERβ affinity.
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Crystallographic studies to elucidate structural determinants of enantiomeric specificity.
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